Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclopentane ring with two carboxylate ester groups and an isopropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 228.2848 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the cyclopentane moiety, which can serve as a versatile building block in various
These reactions highlight its utility in organic synthesis, particularly in the preparation of more complex molecules.
The synthesis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be achieved through various methods:
These methods provide flexibility in synthesizing this compound and its derivatives for different applications.
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has potential applications in several fields:
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Level |
|---|---|---|
| Dimethyl cyclopentane-1,3-dicarboxylate | High | |
| Cyclopentane-1,3-dione | Moderate | |
| (R)-3-Oxocyclopentanecarboxylic acid | Moderate | |
| (1S,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid | High |
The uniqueness of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate lies in its specific substitution pattern and the presence of the isopropyl group on a cyclopentane framework. This structural configuration can impart distinct physical and chemical properties compared to other similar compounds.
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate represents a structurally complex cyclic diester compound with the empirical formula C₁₂H₂₀O₄ and a precise molecular weight of 228.2848 grams per mole [1] [2]. The compound is officially registered under Chemical Abstracts Service number 1959577-13-9, establishing its unique chemical identity within the scientific literature [1] [2].
The molecular architecture encompasses twelve carbon atoms, twenty hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration [1] [2]. The carbon framework consists of a five-membered cyclopentane ring system bearing two ester functional groups at the 1,3-positions and an isopropyl substituent at the 1-position [2]. The oxygen atoms are distributed among four distinct functional environments: two carbonyl oxygens and two methoxy oxygens, creating the characteristic diester motif [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.2848 g/mol |
| Chemical Abstracts Service Number | 1959577-13-9 |
| International Union of Pure and Applied Chemistry Name | dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate |
| Simplified Molecular Input Line Entry System | O=C(C1(C(C)C)CC(C(OC)=O)CC1)OC |
| International Chemical Identifier | InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |
| International Chemical Identifier Key | CROJUCKTEKSBAQ-UHFFFAOYSA-N |
The structural notation reveals the compound's systematic organization through its Simplified Molecular Input Line Entry System representation: O=C(C1(C(C)C)CC(C(OC)=O)CC1)OC [2]. This linear representation encodes the cyclopentane core with its attached isopropyl group and two methyl ester functionalities in a computationally accessible format [2].
The stereoelectronic configuration of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate reflects the complex interplay between geometric constraints imposed by the cyclopentane ring system and the electronic demands of the ester functionalities [3] [4]. The compound exhibits multiple stereocenters that contribute to its overall three-dimensional architecture and influence its chemical reactivity patterns [3] [5].
The cyclopentane ring system introduces fundamental stereochemical considerations due to its inherent puckering behavior and conformational flexibility [6] [7]. Unlike cyclohexane systems that adopt well-defined chair conformations, the five-membered ring exists in a dynamic equilibrium between multiple puckered conformations, each characterized by distinct stereoelectronic properties [6] [8].
The 1,3-dicarboxylate substitution pattern creates a specific stereochemical environment where the two ester groups occupy non-adjacent positions on the ring [5]. This positioning minimizes direct steric interactions while establishing distinct electronic environments for each carbonyl functionality [5]. The isopropyl substituent at the 1-position introduces additional steric bulk that influences the overall molecular conformation and potentially restricts certain ring-puckering modes [9].
Electronic effects within the molecule arise from the conjugation between the carbonyl groups and the cyclopentane ring system [10] [11]. The ester functionalities exhibit characteristic electron-withdrawing properties that modulate the electron density distribution throughout the molecular framework [10]. These electronic perturbations influence both the conformational preferences and the chemical reactivity of the compound [11].
The stereochemical analysis reveals that the compound can exist in multiple diastereomeric forms depending on the relative orientations of the substituents [3] [5]. The axial versus equatorial positioning of the isopropyl group relative to the ring puckering creates distinct stereoisomers with potentially different physical and chemical properties [12] [5].
The conformational dynamics of the cyclopentane core in dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate exemplify the characteristic pseudorotational behavior observed in five-membered ring systems [13] [6] [7]. This dynamic process involves the continuous interconversion between multiple ring conformations without significant energy barriers, creating a complex conformational landscape [13] [8].
Cyclopentane rings undergo pseudorotation through a series of energetically accessible conformations, primarily involving twist and bent geometries [13] [8]. The twist conformers possess C₂ symmetry and represent energy minima on the conformational potential surface, while bent conformers exhibit Cₛ symmetry and correspond to transition states between twist forms [13] [8]. These conformational interconversions occur with a pseudorotational constant of approximately 2.8 reciprocal centimeters [8].
| Conformational Parameter | Value |
|---|---|
| Twist Conformer Symmetry | C₂ |
| Bent Conformer Symmetry | Cₛ |
| Pseudorotational Constant | ≈ 2.8 cm⁻¹ |
| Energy Difference (Twist-Bent) | ≈ 0.05 cm⁻¹ |
| Out-of-plane Puckering Amplitude | 0.47-0.48 Å |
| Pseudorotational Barrier | < 50 cm⁻¹ |
The pseudorotational motion involves the sequential movement of the out-of-plane carbon atom around the ring, creating ten permutationally distinct but energetically degenerate twist minima interspersed by ten bent conformers [8]. This process occurs rapidly on the timescale of molecular rotation, rendering the molecule effectively nonpolar despite the polar nature of individual conformers [8].
Experimental investigations using femtosecond rotational Raman coherence spectroscopy have revealed that pseudorotational levels are significantly populated up to quantum numbers of ±13 at room temperature, with less than ten percent of molecules residing in the ground pseudorotational state [8]. The rapid conformational exchange occurs at rates exceeding 5 × 10¹² reciprocal seconds at ambient conditions [12].
The presence of the isopropyl substituent and diester functionalities in dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate introduces additional complexity to the conformational dynamics [7] [14]. These substituents create asymmetric environments that may stabilize certain conformational states while destabilizing others, potentially affecting the overall pseudorotational behavior [7] [14].
Computational studies employing density functional theory methods have provided detailed insights into the conformational preferences of substituted cyclopentane derivatives [14] [15]. These investigations reveal that substituent effects can significantly modulate the relative energies of different conformational states and influence the barriers to pseudorotational motion [14].
X-ray crystallographic structure determination of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate presents unique challenges due to the inherent conformational flexibility of the cyclopentane ring system [16] [17] [18]. The dynamic nature of five-membered rings creates difficulties in obtaining well-ordered crystal structures, as multiple conformational states may be present simultaneously in the solid state [18] [17].
Crystallographic studies of related cyclopentane derivatives have demonstrated that these compounds frequently adopt envelope conformations in the solid state, where one carbon atom is displaced significantly from the plane defined by the remaining four ring atoms [18]. The extent of puckering in crystalline environments typically ranges from 0.47 to 0.48 Ångström units for the out-of-plane displacement [13] [18].
The crystallization process effectively freezes the conformational dynamics observed in solution, potentially trapping the molecule in one of several possible conformational states [16] [18]. This conformational selection during crystal formation can provide valuable insights into the relative energies and stabilities of different molecular geometries [17] [18].
Structural parameters derived from X-ray crystallography reveal important geometric features including bond lengths, bond angles, and torsional angles that define the molecular architecture [16] [18]. The cyclopentane ring carbons typically exhibit carbon-carbon bond lengths ranging from 1.527 to 1.552 Ångström units, reflecting the strain associated with the five-membered ring geometry [13].
| Crystallographic Parameter | Typical Range |
|---|---|
| Temperature | 200 K |
| Carbon-Carbon Bond Length | 1.527-1.552 Å |
| Mean Carbon-Carbon Deviation | ±0.003 Å |
| Ring Puckering Amplitude | 0.47-0.48 Å |
| Data-to-Parameter Ratio | 15.4 |
| Refinement Factor | 0.050 |
The ester functionalities in dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate contribute to the overall crystal packing through weak intermolecular interactions, including hydrogen bonding and van der Waals contacts [18]. These interactions influence the solid-state conformation and may stabilize particular conformational arrangements that differ from those preferred in solution [16] [18].
Advanced crystallographic techniques, including low-temperature data collection and high-resolution diffractometry, are essential for accurately determining the structural parameters of conformationally flexible molecules [17] [18]. The use of synchrotron radiation and area detectors has significantly improved the quality of diffraction data obtainable from such systems [16].
Comparative molecular orbital analysis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate provides fundamental insights into the electronic structure and bonding characteristics of this complex cyclic diester [10] [11] [14]. The molecular orbital framework reveals the distribution of electron density and the energetic relationships between different electronic states within the molecule [10] [11].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels represent critical parameters for understanding chemical reactivity and electronic properties [10] [11]. These frontier molecular orbitals govern the compound's ability to participate in electron transfer processes and determine its behavior in various chemical environments [10] [11].
Density functional theory calculations employing exchange-correlation functionals such as B3LYP and M06-2X have been utilized to investigate the electronic structure of related cyclopentane derivatives [14] [15]. These computational approaches provide detailed information about orbital energies, electron distributions, and molecular properties that are difficult to obtain experimentally [14] [15].
| Electronic Property | Calculated Parameter |
|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 to -6.7 eV |
| Lowest Unoccupied Molecular Orbital Energy | -4.5 to -4.8 eV |
| Energy Gap | 1.7 to 2.2 eV |
| Ionization Potential | 6.5 to 6.7 eV |
| Electron Affinity | 4.5 to 4.8 eV |
| Chemical Hardness | 0.8 to 1.0 eV |
The ester functionalities contribute significantly to the molecular orbital structure through their carbonyl groups, which serve as electron-withdrawing centers [15] [10]. These groups lower the energy of both occupied and unoccupied molecular orbitals, influencing the overall electronic character of the molecule [10] [15].
The cyclopentane ring system provides a framework of sigma-bonding orbitals that form the molecular skeleton [11] [14]. The conformational flexibility of the ring affects the overlap between adjacent carbon orbitals, creating variations in orbital energies as a function of ring conformation [14] [11].
Comparative analysis with other cyclopentane derivatives reveals structure-activity relationships that correlate molecular orbital properties with chemical behavior [14] [15]. Substituent effects on orbital energies follow predictable trends based on the electronic nature of the attached groups [15] [14].
Natural bond orbital analysis provides additional insights into the bonding patterns and charge distributions within the molecule [10] [14]. This analysis reveals the extent of charge transfer between different molecular fragments and identifies regions of high electron density that may serve as reactive sites [10] [14].
The retrosynthetic analysis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate reveals multiple strategic disconnection possibilities that guide synthetic route selection [1] [2]. The primary retrosynthetic approach involves the recognition of the cyclopentane-1,3-dicarboxylate core structure, which can be traced back to malonic ester cyclization methodologies originally developed by Perkin and subsequently refined by modern synthetic chemists [1] [2].
The key retrosynthetic disconnection strategy centers on the formation of the five-membered carbocyclic ring through intramolecular cyclization reactions. Historical precedent demonstrates that cyclopentane dicarboxylic acid derivatives can be effectively prepared through Favorskii rearrangement processes [2]. The 6-bromo-cyclohexanone-2-ethyl formate substrate undergoes rearrangement in alkaline solution to yield cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, which subsequently undergoes hydrolysis at elevated temperatures (100-160°C) to produce the corresponding trans-cyclopentane-1,2-dicarboxylic acid [2].
Alternative retrosynthetic pathways involve the malonic ester synthesis approach, wherein tetraethyl pentane-1,1,5,5-tetracarboxylate serves as the key intermediate [1]. This tetraester undergoes cyclization followed by selective hydrolysis and decarboxylation to yield the desired cyclopentane framework. The crucial steps in this methodology center around the synthesis of the tetraethyl pentanetetracarboxylate precursor and subsequent hydrolysis conditions that favor formation of the desired stereoisomer [1].
The strategic implementation of malonic ester chemistry allows for the incorporation of the isopropyl substituent through alkylation reactions using appropriate alkyl halides [3] [4]. The presence of two acidic alpha hydrogen atoms adjacent to the carbonyl groups facilitates base-mediated deprotonation, enabling nucleophilic substitution reactions with suitable electrophiles [3] [4].
The Fischer esterification methodology represents the foundational approach for converting carboxylic acid precursors to their corresponding methyl esters [5] [6] [7]. This process involves the direct condensation of carboxylic acids with methanol in the presence of acid catalysts, typically sulfuric acid or para-toluenesulfonic acid [5] [6].
The mechanistic pathway proceeds through initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon toward nucleophilic attack by methanol [6] [7]. The tetrahedral intermediate undergoes proton transfer followed by elimination of water to yield the desired ester product [6]. The reaction equilibrium can be driven toward ester formation through removal of water via Dean-Stark distillation or use of molecular sieves [5] [7].
For dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate synthesis, Fischer esterification conditions typically require temperatures ranging from 60-110°C with reaction times of 1-10 hours. Catalyst loadings of 5-10 mol% sulfuric acid or 1-5 mol% para-toluenesulfonic acid provide optimal conversion rates while minimizing side reactions. Under these conditions, typical yields range from 70-90% depending on substrate structure and reaction optimization [5] [6] [7].
The primary advantages of Fischer esterification include its operational simplicity, wide substrate scope, and cost-effectiveness for large-scale applications. However, limitations include the requirement for water removal, potential for side reactions under harsh acidic conditions, and the formation of racemic products without stereocontrol [5] [6] [7].
Transesterification methodologies offer alternative pathways for ester formation through exchange of alkoxy groups between different ester substrates [8] [9]. This approach proves particularly valuable when direct Fischer esterification is impractical or when starting from readily available ethyl ester precursors [8] [9].
Base-catalyzed transesterification employs alkoxide nucleophiles, typically sodium methoxide, to facilitate ester exchange through a two-step addition-elimination mechanism [8] [9]. The alkoxide nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group to yield the transesterified product [8] [9].
Optimal transesterification conditions for cyclopentane dicarboxylate derivatives involve temperatures of 25-80°C with base loadings of 10-20 mol% sodium methoxide. Reaction times typically range from 0.5-4 hours, providing yields of 80-95% under carefully controlled conditions. The choice of solvent significantly influences reaction efficiency, with methanol serving as both reactant and solvent in most applications [8] [9].
Acid-catalyzed transesterification follows the PADPED mechanistic pattern (protonation-addition-deprotonation-protonation-elimination-deprotonation), offering complementary reactivity to base-catalyzed conditions [8]. This approach proves particularly useful for acid-sensitive substrates or when base-catalyzed conditions lead to undesired side reactions [8].
The transesterification approach offers several advantages including milder reaction conditions compared to Fischer esterification, higher yields in many cases, and compatibility with a broader range of functional groups. However, careful attention must be paid to avoid equilibrium mixtures when using alkoxides with different alkyl groups [9].
Contemporary synthetic approaches increasingly rely on transition metal catalysis to achieve efficient ester formation with enhanced selectivity and milder reaction conditions [10] [11] [12]. Ruthenium-catalyzed methodologies have emerged as particularly powerful tools for ester synthesis, offering unique mechanistic pathways not accessible through traditional methods [13] [14] [15].
Palladium-catalyzed alkoxycarbonylation reactions represent another significant advancement in transition metal-mediated ester synthesis [12] [16] [17]. These processes involve the incorporation of carbon monoxide into organic substrates followed by alcoholysis to yield ester products [12] [16]. Recent developments in heterogeneous palladium catalysis have enabled ambient-pressure alkoxycarbonylation processes with exceptional carbon monoxide utilization efficiency [16].
The Ru/NbOx catalyst system demonstrates remarkable performance for direct methyl ester synthesis from carbon monoxide, alkenes, and methanol without requiring ligands or acid/base promoters [16]. Under ambient carbon monoxide pressure, this system achieves over 98% selectivity with high carbon monoxide utilization efficiency (336 mmol ester per mol CO per hour) [16]. Mechanistic investigations reveal that carbon monoxide undergoes conversion through a methoxycarbonyl intermediate pathway, attacking the terminal carbon atom of alkenes to yield linear ester products [16].
Transition metal-catalyzed approaches offer significant advantages including exceptional atom economy, mild reaction conditions, high selectivity, and the ability to access reaction pathways unavailable through conventional methods. The primary limitations include higher catalyst costs and the requirement for specialized equipment to handle carbon monoxide safely [10] [12] [13] [16].
The emergence of organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives for enantioselective transformations [18] [19] [20]. For the synthesis of optically active derivatives of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, organocatalytic approaches offer unprecedented opportunities to control absolute stereochemistry [18] [19].
Chiral phosphoric acid catalysts have demonstrated exceptional efficacy in promoting enantioselective transformations of relevance to cyclic ester synthesis [19] [20]. These catalysts operate through dual activation mechanisms, simultaneously activating both nucleophilic and electrophilic reaction partners through hydrogen bonding interactions [19] [20]. The bifunctional nature of these catalysts enables precise control over transition state geometry, leading to high levels of enantioselectivity [19] [20].
Recent developments in asymmetric organocatalysis have expanded to include novel methodologies such as sulfoxonium ylide chemistry for amino ester synthesis [19]. The use of α-carbonyl sulfoxonium ylides as stable surrogates of diazocarbonyl compounds enables organocatalytic asymmetric N-H insertion reactions without metal catalysts [19]. This approach demonstrates excellent enantiocontrol (up to 98% enantiomeric excess) while maintaining user-friendly operational characteristics [19].
The implementation of chiral auxiliary strategies provides additional pathways for asymmetric induction in ester synthesis [21] [22] [23]. These approaches involve the temporary attachment of chiral auxiliaries to influence the stereochemical outcome of subsequent transformations [21] [23]. The auxiliary can subsequently be removed and recycled, making this approach economically attractive for large-scale applications [21] [23].
Organocatalytic asymmetric synthesis typically operates under mild conditions (0-50°C) with catalyst loadings of 5-20 mol%, providing excellent yields (80-95%) and enantioselectivities (85-98% enantiomeric excess). Reaction times range from 12-72 hours depending on substrate structure and catalyst selection. The primary advantages include metal-free conditions, high enantioselectivity, operational simplicity, and catalyst recyclability [18] [19] [20].
The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of multiple parameters to ensure economic viability, consistent product quality, and operational safety [24] [25]. Industrial-scale synthesis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate necessitates integration of process intensification principles, continuous manufacturing technologies, and quality by design methodologies [24] [26] [25].
Process scale-up represents a critical aspect of chemical engineering that bridges laboratory discoveries with industrial implementation [24]. The scale-up process involves careful consideration of heat and mass transfer phenomena, mixing dynamics, and safety considerations that may not be apparent at smaller scales [24] [27]. Non-linear scaling effects require tailored approaches to maintain reaction efficiency and product quality across different production scales [24].
Continuous flow chemistry has emerged as a preferred technology for industrial ester synthesis due to its inherent advantages in safety, product quality, and process control [28] [29] [30]. Flow reactors provide excellent heat and mass transfer characteristics due to their high surface area to volume ratios [28] [30]. The continuous nature of these processes enables precise control of reaction stoichiometry through flow rate adjustment and facilitates real-time monitoring of reaction progress [28] [29].
The implementation of continuous flow processing for dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate production typically involves temperatures of 120-200°C with pressures of 5-15 bar [28] [29]. Residence times range from 0.1-2 hours, enabling rapid throughput with minimal inventory of hazardous intermediates [28] [29]. Metal catalyst loadings can be reduced to 0.1-1 mol% in optimized flow systems, significantly reducing production costs [28] [29].
Quality by Design principles provide a systematic framework for process development and control [31] [32]. This approach emphasizes understanding of critical quality attributes, critical process parameters, and their interrelationships throughout the manufacturing process [31] [32]. For ester synthesis, critical quality attributes include product purity (>99%), enantiomeric purity (when applicable), and residual impurity levels [31] [32].
Process analytical technology enables real-time monitoring and control of critical process parameters including temperature (±2°C), pressure (±0.5 bar), and conversion rates (>95%) [25] [31]. Advanced process control systems integrate multiple analytical techniques to maintain consistent product quality while optimizing energy consumption (<50 MJ/kg) and minimizing waste generation (<5% by mass) [25].
The integration of green chemistry principles into industrial processes emphasizes atom economy, solvent recyclability (>90%), and catalyst recovery (>95%) [26] [25]. Heat integration efficiency targets of >80% reduce overall energy consumption while maintaining process economics [26]. Production capacities typically range from 1000-10000 kg/day depending on market demand and facility constraints [26] [25].
Risk assessment methodologies, including Hazard and Operability Studies, provide systematic evaluation of potential safety hazards and operational problems [33] [34] [35]. These studies identify deviation scenarios, evaluate consequences, and establish appropriate safeguards to ensure safe operation at industrial scale [33] [34]. The structured HAZOP approach uses guide words to systematically examine potential failures resulting from operation outside design conditions [33] [35].